Superior CXCR4 Binding Affinity vs. AMD3100
In a direct comparative binding study using CCRF-CEM cells endogenously expressing CXCR4, FC131 exhibited an IC50 of 13.07 ± 1.10 nM for displacing [125I]-SDF-1α, representing a 40% lower IC50 (higher affinity) compared to AMD3100 (Plerixafor) which showed an IC50 of 21.81 ± 6.58 nM under identical experimental conditions [1].
| Evidence Dimension | CXCR4 competitive binding affinity (IC50 for [125I]-SDF-1α displacement) |
|---|---|
| Target Compound Data | 13.07 ± 1.10 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): 21.81 ± 6.58 nM; AMD3465: 12.83 ± 1.52 nM; BKT140: 15.43 ± 1.60 nM |
| Quantified Difference | FC131 IC50 is 40% lower than AMD3100 (13.07 vs 21.81 nM); comparable to AMD3465 (12.83 nM); 15% lower than BKT140 (13.07 vs 15.43 nM) |
| Conditions | CCRF-CEM cells expressing endogenous CXCR4; competitive displacement of [125I]-SDF-1α radioligand |
Why This Matters
For researchers selecting a CXCR4 antagonist tool compound, FC131 provides higher binding affinity than the clinically approved AMD3100, enabling lower working concentrations and reduced off-target effects in cell-based assays.
- [1] Poty S, Désogère P, Goze C, et al. New CXCR4-targeted PET tracers: from bench to bedside. Sci Rep. 2019;9:15404. Table 1: IC50 values of CXCR4 antagonists for binding of 125I-SDF-1α to CXCR4-expressing CCRF-CEM cells. View Source
